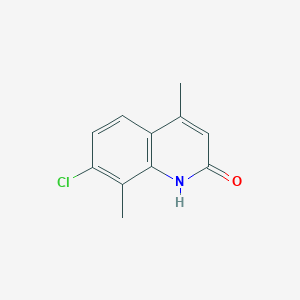![molecular formula C16H22N2O3 B358469 4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutansäure CAS No. 342021-19-6](/img/structure/B358469.png)
4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a benzyl group, and a butanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Vorbereitungsmethoden
The synthesis of 4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid typically involves multiple steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Amination: The 4-benzylpiperidine is then subjected to amination reactions to introduce the amino group.
Coupling with Butanoic Acid: The final step involves coupling the aminated product with butanoic acid under appropriate reaction conditions to yield 4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced catalytic systems and controlled reaction environments.
Analyse Chemischer Reaktionen
4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Wirkmechanismus
The mechanism of action of 4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects, particularly in modulating neurotransmitter levels in the brain. The compound may also function as a monoamine oxidase inhibitor, further influencing neurotransmitter dynamics .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid include:
4-Benzylpiperidine: Known for its role as a monoamine releasing agent with a similar selectivity profile.
4-Amino-1-benzylpiperidine: Used in the synthesis of various pharmacologically active compounds.
2-Benzylpiperidine: Another piperidine derivative with distinct biological activities.
The uniqueness of 4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid lies in its specific structural features and the combination of functional groups, which confer unique reactivity and biological properties.
Eigenschaften
IUPAC Name |
4-[(1-benzylpiperidin-4-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(6-7-16(20)21)17-14-8-10-18(11-9-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMKBOIGAVXXMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC(=O)O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
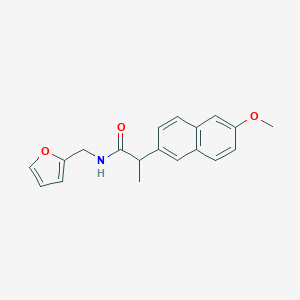
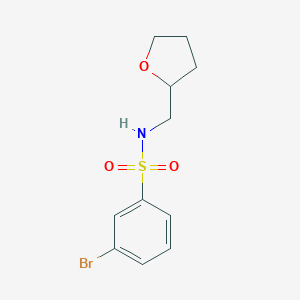
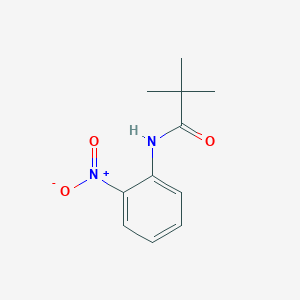
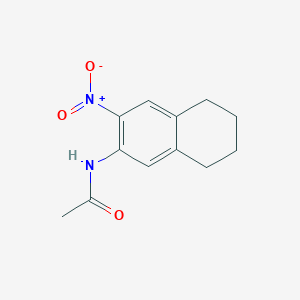
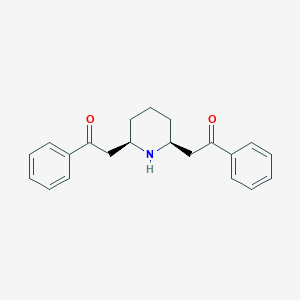
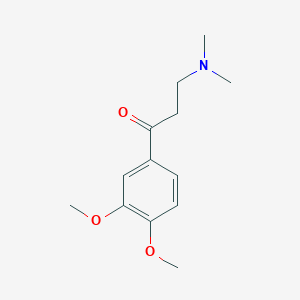
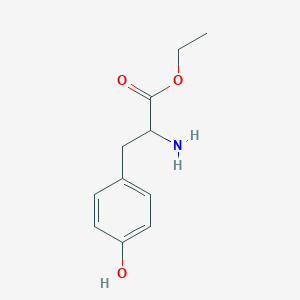
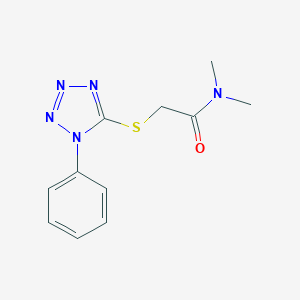
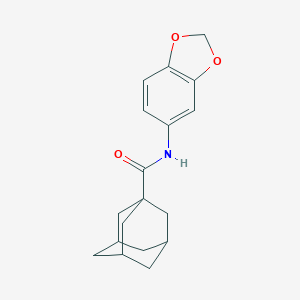

![5-chloro-3-[(4-methylphenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B358461.png)

![2-{[4-(Ethoxycarbonyl)-1-piperidinyl]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B358472.png)
